2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-
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Overview
Description
2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-: is an organic compound belonging to the class of benzodioxepins. These compounds are characterized by a benzene ring fused to a dioxepin ring. The presence of a propyl group at the 7th position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl- typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a benzene derivative and a suitable dioxepin precursor.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin-3(4H)-one: Lacks the propyl group.
1,4-Benzodioxane: Different ring structure.
Dioxepin Derivatives: Various substitutions on the dioxepin ring.
Uniqueness
2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-:
Properties
CAS No. |
207228-93-1 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-propyl-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-9-4-5-11-12(6-9)15-8-10(13)7-14-11/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
KQPGRKHBHURUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OCC(=O)CO2 |
Origin of Product |
United States |
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